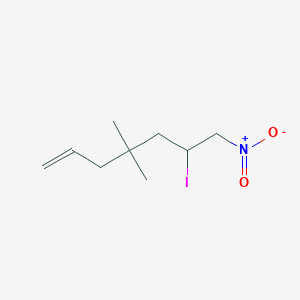
6-Iodo-4,4-dimethyl-7-nitrohept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-4,4-dimethyl-7-nitrohept-1-ene is an organic compound characterized by the presence of an iodine atom, a nitro group, and a double bond within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4,4-dimethyl-7-nitrohept-1-ene typically involves a multi-step process. One common method includes the iodination of a precursor compound, followed by the introduction of the nitro group. The reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-4,4-dimethyl-7-nitrohept-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
6-Iodo-4,4-dimethyl-7-nitrohept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Iodo-4,4-dimethyl-7-nitrohept-1-ene involves its interaction with specific molecular targets. The iodine and nitro groups play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating enzymes, altering cellular processes, and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-7-nitrohept-1-ene: Lacks the iodine atom, resulting in different reactivity and applications.
6-Bromo-4,4-dimethyl-7-nitrohept-1-ene: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior.
6-Iodo-4,4-dimethylhept-1-ene:
Uniqueness
6-Iodo-4,4-dimethyl-7-nitrohept-1-ene is unique due to the combination of the iodine and nitro groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound for scientific exploration.
Properties
CAS No. |
61846-91-1 |
|---|---|
Molecular Formula |
C9H16INO2 |
Molecular Weight |
297.13 g/mol |
IUPAC Name |
6-iodo-4,4-dimethyl-7-nitrohept-1-ene |
InChI |
InChI=1S/C9H16INO2/c1-4-5-9(2,3)6-8(10)7-11(12)13/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
OCFJMMQDDUKLMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)CC(C[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















